Cas no 2172267-24-0 (1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol structure
2172267-24-0 structure
Product name:1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol
CAS No:2172267-24-0
MF:C11H21N3O3
MW:243.30274271965
CID:5604406
PubChem ID:165591141

1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • [1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
    • EN300-1593635
    • 2172267-24-0
    • 1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol
    • Inchi: 1S/C11H21N3O3/c1-8(7-16-3)5-14-11(9(2)17-4)10(6-15)12-13-14/h8-9,15H,5-7H2,1-4H3
    • InChI Key: HEFYLMRZLWRAGR-UHFFFAOYSA-N
    • SMILES: O(C)C(C)C1=C(CO)N=NN1CC(C)COC

Computed Properties

  • Exact Mass: 243.15829154g/mol
  • Monoisotopic Mass: 243.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4Ų
  • XLogP3: -0.5

1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1593635-1g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
1g
$2330.0 2023-08-31
Enamine
EN300-1593635-5g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
5g
$6757.0 2023-08-31
Enamine
EN300-1593635-0.25g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
0.25g
$2143.0 2023-08-31
Enamine
EN300-1593635-0.05g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
0.05g
$1957.0 2023-08-31
Enamine
EN300-1593635-2.5g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
2.5g
$4566.0 2023-08-31
Enamine
EN300-1593635-5.0g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
5g
$6757.0 2023-06-04
Enamine
EN300-1593635-10g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
10g
$10018.0 2023-08-31
Enamine
EN300-1593635-0.1g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
0.1g
$2050.0 2023-08-31
Enamine
EN300-1593635-10.0g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
10g
$10018.0 2023-06-04
Enamine
EN300-1593635-0.5g
[1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
2172267-24-0
0.5g
$2236.0 2023-08-31

Additional information on 1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol

Research Briefing on 1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172267-24-0)

The compound 1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS: 2172267-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of this triazole-based compound. Researchers have developed efficient synthetic routes to produce 1-(3-methoxy-2-methylpropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol with high yield and purity. The compound's structure, featuring both methoxy and hydroxymethyl functional groups, makes it a valuable scaffold for further chemical modifications. Computational studies suggest that these functional groups contribute to its favorable pharmacokinetic properties, including improved solubility and membrane permeability.

In terms of biological activity, preliminary screening has revealed promising results. The compound has demonstrated moderate inhibitory effects against several kinase targets implicated in inflammatory diseases and cancer. Particularly noteworthy is its selective inhibition of certain isoforms of protein kinase C (PKC), which could have implications for developing targeted therapies. Researchers are currently exploring structure-activity relationships (SAR) to optimize its potency and selectivity.

The potential therapeutic applications of this compound are being investigated in multiple disease models. In vitro studies have shown that it can modulate key signaling pathways involved in cell proliferation and apoptosis. Animal studies are underway to evaluate its efficacy and safety profile in disease-relevant models. The compound's unique chemical structure also makes it a candidate for developing prodrugs or conjugates with other therapeutic agents.

From a drug development perspective, researchers are particularly interested in the compound's potential as a lead structure for further optimization. Its relatively simple synthetic accessibility and favorable physicochemical properties make it an attractive starting point for medicinal chemistry programs. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for various therapeutic areas.

Future research directions include more comprehensive biological profiling, detailed mechanism of action studies, and exploration of its potential in combination therapies. The compound's versatility suggests it may find applications beyond its current investigated uses, possibly in areas such as neurodegenerative diseases or metabolic disorders. Continued research efforts are expected to further elucidate its full therapeutic potential and possible clinical applications.

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